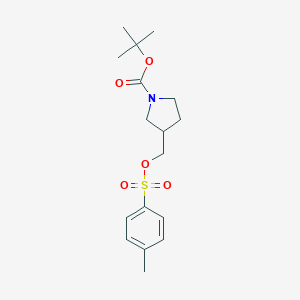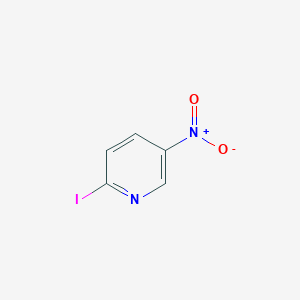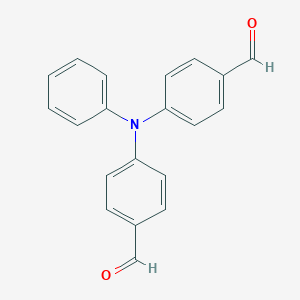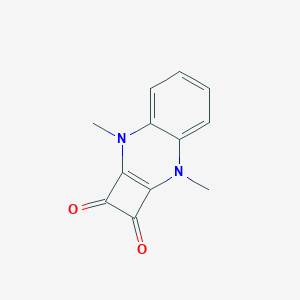
1-Acetyl-4-nitrosopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-nitrosopiperazine is a derivative of piperazine . Piperazine is a heterocyclic organic compound with a chemical structure consisting of a six-membered ring containing two nitrogen atoms at opposite positions . It has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 .
Synthesis Analysis
The synthesis of piperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The 1-acetyl-4-nitrosopiperazine molecule contains a total of 22 bonds. There are 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 N-nitroso group (aliphatic) .
Chemical Reactions Analysis
Nitrosamines can be formed through various chemical processes, including the reaction between nitrites and secondary amines in certain conditions . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
1-Acetyl-4-nitrosopiperazine is a versatile compound with various applications in both pharmaceuticals and industry . It has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 .
科学的研究の応用
Biogenic Amines and Nitrosamine Formation
Biogenic amines, formed by the decarboxylation of amino acids, play roles in food safety and quality, particularly in fish. The study by Bulushi et al. (2009) discusses the formation of nitrosamines like nitrosopiperidine (NPIP) through the interaction of biogenic amines with nitrosating agents. This process is relevant to understanding how compounds like 1-Acetyl-4-nitrosopiperazine could be studied for their potential to form nitrosamines, which have implications for food safety and toxicity Bulushi et al., 2009.
Acetyl-CoA Carboxylase Inhibition
Chen et al. (2019) explored the inhibition of Acetyl-CoA Carboxylase (ACC) and its implications for treating metabolic syndrome. While this study does not directly mention 1-Acetyl-4-nitrosopiperazine, it provides an example of how acetylated compounds are being investigated for their therapeutic potential in metabolic disorders Chen et al., 2019.
Pharmacokinetic Drug Interactions of Proton Pump Inhibitors
Wedemeyer and Blume (2014) reviewed the pharmacokinetic profiles of proton pump inhibitors (PPIs) and their drug interaction profiles. This study highlights the complexity of drug interactions and the importance of understanding the pharmacokinetic properties of compounds like 1-Acetyl-4-nitrosopiperazine, especially if they are used in conjunction with other medications Wedemeyer & Blume, 2014.
Molecular Mechanisms in Nickel Carcinogenesis
Zoroddu et al. (2002) explored the binding of nickel (Ni(II)) ions to the N-terminal tail of histone H4, proposing a mechanism for nickel carcinogenesis. While not directly related to 1-Acetyl-4-nitrosopiperazine, this study illustrates the interest in the interaction of chemical compounds with biological molecules and their potential carcinogenic effects Zoroddu et al., 2002.
Safety And Hazards
将来の方向性
From the risk assessment, it is clear that nitrosamines or their precursors may be present in any component of the finished dosage form . The manufacturers must not solely rely on pharmacopeial specifications for APIs and excipients, rather, they should also develop and implement additional strategies to control nitrosamine impurities .
特性
IUPAC Name |
1-(4-nitrosopiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(10)8-2-4-9(7-11)5-3-8/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUABIQWKHMEWSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400460 |
Source


|
| Record name | 1-acetyl-4-nitrosopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-nitrosopiperazine | |
CAS RN |
73742-56-0 |
Source


|
| Record name | 1-acetyl-4-nitrosopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)

![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)


![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)




